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Compound of Interest

Compound Name: Methyl 3-amino-6-bromopicolinate

Cat. No.: B1389408 Get Quote

An In-depth Technical Guide to Methyl 3-amino-6-bromopicolinate: Structure, Synthesis, and

Applications

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 3-amino-6-
bromopicolinate, a key heterocyclic building block in modern organic synthesis. Designed for

researchers, medicinal chemists, and professionals in drug development, this document delves

into the molecule's structural characteristics, provides a detailed and validated synthetic

protocol, elucidates the underlying reaction mechanism, and explores its significant

applications.

Core Compound Profile: Methyl 3-amino-6-
bromopicolinate
Methyl 3-amino-6-bromopicolinate is a substituted pyridine derivative, specifically a

picolinate, which is an ester of picolinic acid. Its unique arrangement of an amino group, a

bromine atom, and a methyl ester on the pyridine core makes it a highly versatile and valuable

intermediate for creating more complex molecular architectures.[1][2]

1.1. Chemical Structure and Identifiers

IUPAC Name: methyl 3-amino-6-bromopyridine-2-carboxylate[1]
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CAS Number: 866775-09-9

Molecular Formula: C₇H₇BrN₂O₂[1]

Molecular Weight: 231.05 g/mol [1]

SMILES: COC(=O)c1c(ccc(n1)Br)N[3]

InChI Key: FETASVOVQOWEBL-UHFFFAOYSA-N

1.2. Physicochemical Properties

The compound's physical and chemical properties are critical for its handling, storage, and

application in synthesis. It is typically a solid at room temperature.

Property Value Source(s)

Physical Form Solid

Purity ≥97% [4]

Boiling Point 333.4±37.0 °C (Predicted) [5]

Density 1.662±0.06 g/cm³ (Predicted) [5]

Storage Conditions

2-8°C, Keep in dark place,

inert atmosphere, protect from

light

[4]

Synthesis of Methyl 3-amino-6-bromopicolinate
The synthesis of this compound is a well-defined process, primarily involving the regioselective

bromination of a commercially available precursor. The following protocol is based on

established and reproducible methods.[6]

2.1. Synthetic Workflow Overview

The synthesis is achieved via an electrophilic aromatic substitution reaction. The starting

material, Methyl 3-aminopyridine-2-carboxylate, is subjected to bromination to yield the target
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compound. The amino group at the C-3 position is a strong activating group, which directs the

incoming electrophile (bromine) to the C-6 position (para to the amine), thus ensuring high

regioselectivity.

Starting Material

Reaction Step

Final Product

Methyl 3-aminopyridine-2-carboxylate

Bromination

  Br₂, H₂SO₄, Acetic Acid, H₂O
  Room Temperature, 4h

Methyl 3-amino-6-bromopicolinate

  Aqueous work-up (NaOH)
  Extraction (Ethyl Acetate)

  Purification (Chromatography)

Click to download full resolution via product page

Caption: Synthetic workflow for Methyl 3-amino-6-bromopicolinate.

2.2. Detailed Experimental Protocol

This protocol describes the synthesis of Methyl 3-amino-6-bromopyridine-2-carboxylate from

Methyl 3-aminopyridine-2-carboxylate.[6]

Materials:
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Methyl 3-aminopyridine-2-carboxylate (1 equivalent)

Water (H₂O)

2M Sulfuric Acid (H₂SO₄)

Bromine (Br₂) (1 equivalent)

Acetic Acid

2N Sodium Hydroxide (NaOH) solution

Ethyl Acetate

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica Gel for column chromatography

Dichloromethane (DCM)

Procedure:

Dissolution: In a suitable reaction vessel, dissolve Methyl 3-aminopyridine-2-carboxylate (17

g, 111.8 mmol) in a solvent mixture of water (288 mL) and 2M sulfuric acid (58 mL). Stir at

room temperature until a clear solution is obtained. The acidic medium protonates the

pyridine nitrogen, increasing solubility and activating the ring for electrophilic attack.

Bromination: Prepare a solution of bromine (5.76 mL, 111.8 mmol) in acetic acid (43 mL).

Add this solution dropwise to the reaction mixture over a period of 30-60 minutes. The slow

addition is crucial to control the reaction exotherm and prevent the formation of

polybrominated byproducts.

Reaction: Stir the reaction mixture at room temperature for 4 hours after the addition is

complete. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-

MS).

Quenching and Neutralization: Upon completion, carefully adjust the pH of the reaction

mixture to ~6 using a 2N aqueous sodium hydroxide solution. This step neutralizes the
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excess acid and quenches any unreacted bromine.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase twice

with ethyl acetate. The organic product will partition into the ethyl acetate layer.

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium

sulfate. Filter off the drying agent and remove the solvent by evaporation under reduced

pressure to yield the crude product.

Purification: Purify the crude solid by silica gel column chromatography using

dichloromethane as the eluent to afford the final product, Methyl 3-amino-6-bromopyridine-2-

carboxylate, as a white solid (typical yield: ~74%).[6]

Reaction Mechanism: Electrophilic Aromatic
Substitution
The synthesis hinges on the principles of electrophilic aromatic substitution on a highly

activated pyridine ring. The interplay between the activating amino group and the deactivating

ester group dictates the outcome.

Causality Behind Regioselectivity:

Activating Group: The amino group at the C-3 position is a powerful electron-donating group.

Through resonance, it significantly increases the electron density at the C-2, C-4, and C-6

positions, making them susceptible to electrophilic attack.

Deactivating Group: The methyl carboxylate group at the C-2 position is an electron-

withdrawing group, which deactivates the ring towards electrophilic substitution.

Steric Hindrance: The position ortho to the amine (C-4) is sterically less hindered than the C-

2 position, which is flanked by the bulky ester group.

Directing Effect: The C-6 position is para to the strongly activating amino group, making it the

most electronically enriched and sterically accessible site for the electrophile (Br⁺). This

results in the highly selective formation of the 6-bromo isomer.
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Step 1: Electrophile Attack Step 2: Rearomatization Step 3: Product Formation

Pyridine Ring Sigma Complex (Resonance Stabilized)
Attack by Br⁺ at C-6

Loss of Proton (H⁺)
Base abstracts proton

Final Product
Ring Aromaticity Restored

Click to download full resolution via product page

Caption: Mechanism of electrophilic bromination on the picolinate ring.

Applications in Research and Development
Methyl 3-amino-6-bromopicolinate is not an end-product but a crucial starting point for

synthesizing a wide array of functional molecules.

Pharmaceutical Development: It serves as a foundational scaffold for building complex

molecules with potential therapeutic value. Its derivatives are investigated as lead

compounds in drug discovery programs, particularly in the fields of antimicrobial and

anticancer research.[1]

Agrochemicals: The structural motif of this compound is utilized in the development of novel

pesticides and herbicides, where modifications can tune the biological activity for crop

protection.[1][2]

Organic Synthesis Intermediate: As a bifunctional molecule (containing both an amine and a

reactive bromine), it allows for sequential and diverse chemical modifications. The bromine

atom can be readily displaced via nucleophilic substitution or participate in cross-coupling

reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino group can undergo acylation or

alkylation.[1]

Proteomics Research: The compound is classified as a biochemical reagent that can be

used as a biological material in life science research, with specific applications noted in the

field of proteomics.[1][7]

Safety and Handling
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Proper handling of Methyl 3-amino-6-bromopicolinate is essential in a laboratory setting.

Users should consult the Safety Data Sheet (SDS) before use.

Signal Word: Warning

Hazard Statements:

H302: Harmful if swallowed.[5]

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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